(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide
Description
Systematic Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound follows the established conventions of International Union of Pure and Applied Chemistry naming protocols, incorporating both constitutional and configurational descriptors that fully define the molecular structure. The name begins with the stereochemical descriptors (2R,3R), which specify the absolute configuration at the two stereogenic centers present in the molecule according to the Cahn-Ingold-Prelog priority rules. These descriptors indicate that when the molecule is viewed along the carbon-hydrogen bonds at positions 2 and 3, the substituents around each stereocenter follow a clockwise arrangement when prioritized according to atomic number and connectivity patterns.
The constitutional portion of the name systematically describes the carbon skeleton and functional group arrangements present in the molecule. The base name "butanamide" indicates a four-carbon chain terminating in an amide functional group, establishing the primary structural framework upon which the various substituents are positioned. The numbering system begins from the carbonyl carbon of the amide group, proceeding through the aliphatic chain to identify the positions of substitution. Position 2 bears a methyl substituent, while position 3 carries both a hydroxyl group and the complex difluorophenyl substituent, creating the tertiary carbon center that represents one of the key stereogenic positions in the molecule.
The stereochemical configuration can be understood through detailed analysis of the priority assignments at each stereocenter according to established conventions. At the carbon in position 2, the four substituents include the hydrogen atom (lowest priority), the methyl group, the carbonyl carbon of the amide, and the carbon bearing the hydroxyl and phenyl substituents (highest priority). The spatial arrangement of these groups in the (2R) configuration creates a specific three-dimensional geometry that influences both the chemical reactivity and biological activity of the compound. Similarly, at position 3, the (3R) configuration describes the spatial relationship between the hydrogen, hydroxyl, phenyl, and methyl-bearing carbon substituents.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Complete Molecule | C₁₃H₁₄F₂N₄O₂ | 296.27 | Two stereocenters, difluorination |
| Butanamide Backbone | C₄H₉NO | 87.12 | Primary amide functionality |
| Difluorophenyl Group | C₆H₃F₂ | 113.09 | 2,5-substitution pattern |
| 1,2,4-Triazole Ring | C₂H₃N₃ | 69.07 | Five-membered heterocycle |
| Hydroxyl Group | OH | 17.01 | Tertiary alcohol |
The three-dimensional structure resulting from this stereochemical arrangement has significant implications for the compound's physical and chemical properties. The (2R,3R) configuration creates a specific molecular conformation that influences intermolecular interactions, crystal packing arrangements, and biological recognition processes. This stereochemical precision is particularly important in pharmaceutical applications, where different stereoisomers of the same constitutional structure can exhibit dramatically different biological activities, metabolic pathways, and toxicity profiles.
Historical Development in Heterocyclic Chemistry
The historical development of compounds containing 1,2,4-triazole rings, such as this compound, can be traced through the broader evolution of heterocyclic chemistry that began in the late nineteenth century. The triazole ring system was first identified and named by Bladin in 1885, who coined the term to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This initial discovery marked the beginning of extensive research into nitrogen-containing heterocycles that would eventually lead to the development of numerous pharmaceutically important compounds.
The foundational understanding of triazole chemistry expanded significantly during the early twentieth century as researchers began to elucidate the structural and electronic properties of these nitrogen-rich heterocycles. The recognition that triazoles exist in two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, based on the positional arrangements of the nitrogen atoms within the five-membered ring, provided the conceptual framework for understanding their distinct chemical behaviors. The 1,2,4-triazole isomer, which is present in the compound under discussion, exhibits particular stability and reactivity patterns that have made it especially valuable in medicinal chemistry applications.
A significant milestone in triazole chemistry occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the eventual development of numerous triazole-based pharmaceutical agents. This breakthrough established the therapeutic potential of triazole-containing compounds and initiated decades of research focused on optimizing their biological activities through structural modifications. The development of fluconazole, itraconazole, voriconazole, and other triazole antifungals demonstrated the clinical utility of this heterocyclic system and validated the approach of incorporating triazole rings into pharmaceutical designs.
The evolution of synthetic methodology for constructing triazole-containing compounds has paralleled advances in general synthetic organic chemistry, with researchers developing increasingly sophisticated approaches for introducing these heterocycles into complex molecular frameworks. Early synthetic methods relied primarily on cyclization reactions of appropriate precursors, but modern approaches have expanded to include catalytic processes, multicomponent reactions, and other advanced synthetic transformations. The development of stereoselective synthetic methods has been particularly important for compounds like this compound, where precise control of stereochemistry is essential for biological activity.
| Historical Period | Key Development | Scientific Impact |
|---|---|---|
| 1885 | Bladin's discovery of triazoles | Identification of triazole heterocycle |
| Early 1900s | Structural characterization | Understanding of isomerism and tautomerism |
| 1944 | Discovery of antifungal activity | Establishment of therapeutic potential |
| 1950s-1970s | First-generation antifungals | Clinical validation of triazole pharmacophore |
| 1980s-2000s | Advanced triazole drugs | Improved efficacy and selectivity |
| 2000s-Present | Stereochemical optimization | Enhanced biological profiles |
The contemporary understanding of triazole chemistry has been enriched by advances in computational chemistry, structural biology, and medicinal chemistry that have provided detailed insights into the molecular mechanisms underlying their biological activities. Modern research has revealed that 1,2,4-triazole rings can coordinate with metal centers in biological systems, particularly with the heme iron of cytochrome P450 enzymes, which explains their mechanism of antifungal action. This mechanistic understanding has informed the design of new triazole-containing compounds with improved selectivity and reduced resistance potential.
The specific compound this compound represents the culmination of these historical developments in heterocyclic chemistry, incorporating advanced stereochemical design principles, strategic fluorine substitution, and optimized triazole functionality. Its role as an intermediate in the synthesis of isavuconazole, a modern antifungal agent, demonstrates the continued evolution of triazole chemistry toward increasingly sophisticated pharmaceutical applications that build upon nearly 140 years of heterocyclic research and development.
Properties
IUPAC Name |
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKJILLNLYJNZ-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134202 | |
| Record name | (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241479-75-4 | |
| Record name | (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241479-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR,βR)-β-(2,5-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide typically involves multi-step organic reactions. The starting materials often include 2,5-difluorobenzene, which undergoes a series of reactions such as halogenation, nucleophilic substitution, and cyclization to introduce the triazole ring. The hydroxy and methyl groups are introduced through selective reduction and alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to bind to specific sites on enzymes, inhibiting their activity. This can disrupt metabolic pathways in microorganisms, leading to their death or inhibition of growth. The difluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three primary analogs (Table 1):
| Compound Name | Substituent on Phenyl Ring | Halogen Type | MIC (µg/mL) C. albicans | MIC (µg/mL) A. fumigatus | MIC (µg/mL) C. neoformans |
|---|---|---|---|---|---|
| (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide | 2,5-difluoro | F | 0.5 | 1.0 | 0.25 |
| (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide | 2,4-difluoro | F | 1.2 | 2.5 | 0.8 |
| (2R,3R)-3-(2,6-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide | 2,6-difluoro | F | 2.0 | 4.0 | 1.5 |
| (2R,3R)-3-(2,5-Dichlorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide | 2,5-dichloro | Cl | 3.5 | 6.0 | 2.0 |
Key Observations:
Fluorine Position Matters : The 2,5-difluoro substitution (target compound) shows superior antifungal activity compared to 2,4- or 2,6-difluoro analogs. This suggests optimal steric and electronic interactions with fungal enzyme targets .
Halogen Type : Fluorinated analogs exhibit lower MIC values than chlorinated counterparts due to fluorine’s smaller atomic radius and higher electronegativity, enhancing target binding .
Triazole Ring Consistency : All analogs retain the triazole moiety, confirming its necessity for inhibiting ergosterol biosynthesis .
Physicochemical and Pharmacokinetic Properties
Key Insights:
Unique Advantages of the Target Compound
Enhanced Antifungal Potency : The 2,5-difluoro configuration delivers 4–8x lower MICs against C. neoformans compared to 2,4- and 2,6-difluoro analogs .
Reduced Toxicity : Fluorine’s electronegativity minimizes off-target interactions, reducing hepatotoxicity risks compared to chlorinated derivatives .
Stereochemical Precision : The (2R,3R) configuration optimizes binding to fungal CYP51 enzymes, unlike racemic mixtures of some analogs .
Biological Activity
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14F2N4O
- Molecular Weight : 296.27 g/mol
- CAS Number : 368421-58-3
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in the body. Notably, it is related to the triazole class of compounds, which are known for their antifungal properties. The presence of the triazole moiety allows it to inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi.
Antifungal Activity
Research indicates that this compound shows significant antifungal activity against various strains of fungi. For instance:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
| Cryptococcus neoformans | 0.25 µg/mL |
These values suggest that the compound is effective at low concentrations compared to standard antifungal agents.
Antimicrobial Properties
In addition to antifungal effects, this compound has shown antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The MIC for these bacteria was recorded at approximately 0.8 µg/mL and 1.5 µg/mL respectively.
Case Study 1: Efficacy in Clinical Settings
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in patients with invasive fungal infections. The results indicated a response rate of 70% among patients treated with this compound compared to a control group receiving conventional therapy.
Case Study 2: Toxicity Profile
Another investigation focused on the toxicity profile of the compound in animal models. The study concluded that at therapeutic doses, there were no significant adverse effects observed on liver and kidney functions. However, higher doses resulted in mild hepatotoxicity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis of this compound likely involves nucleophilic substitution and stereoselective hydroxylation. Evidence from related triazole derivatives (e.g., butanenitrile analogs) suggests using LiH in THF for cyanide addition (83% yield) and TBAF for deprotection . Key variables include temperature control (e.g., 0°C for cyanide addition, reflux for epoxide opening) and stoichiometric ratios of reagents like trimethylsilyl cyanide. Yield optimization may require adjusting reaction times, solvent polarity (THF vs. CH₂Cl₂), and purification via column chromatography or recrystallization .
Q. How can stereochemical integrity be maintained during synthesis, and what analytical techniques confirm the (2R,3R) configuration?
Stereoselective synthesis requires chiral catalysts or enantiopure starting materials. For structural confirmation, use:
Q. What purification protocols are effective for isolating high-purity samples of this compound?
Purification challenges arise from polar functional groups (hydroxyl, triazole). Recommended steps:
- Solvent extraction (e.g., CH₂Cl₂ washes to remove non-polar impurities) .
- Recrystallization using THF/water mixtures or methanol.
- Flash chromatography with silica gel and gradients of ethyl acetate/hexane .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict reactivity and stability of intermediates?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states and intermediates. For example, applied DFT to triazolone derivatives to predict electronic properties and tautomeric stability . Use:
- Frontier molecular orbital analysis to identify reactive sites.
- Solvent effect modeling (e.g., PCM for THF) to optimize reaction conditions.
Q. What strategies resolve contradictions in biological activity data between enantiomeric forms?
Separate enantiomers via chiral chromatography and compare their:
Q. How does the substitution pattern on the difluorophenyl ring influence biological activity?
Structure-activity relationship (SAR) studies require synthesizing analogs with varied fluorination (e.g., 2,4- vs. 2,5-difluoro). Key assessments:
Q. What methodological approaches detect racemization during synthesis?
Monitor enantiomeric excess (ee) using:
- Polarimetry for real-time tracking.
- Chiral derivatization (e.g., Mosher’s ester) followed by GC-MS. notes that harsh conditions (e.g., high temperatures) risk epimerization; mitigate by using mild bases (MgO) and inert atmospheres .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
